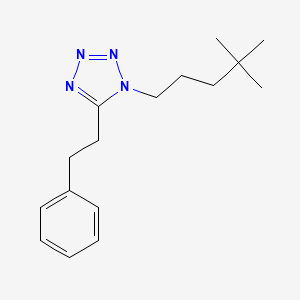![molecular formula C16H14N2 B7431651 5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine](/img/structure/B7431651.png)
5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine, also known as THN-EE-Py, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. It is a small molecule that has shown promising results in various scientific research studies, making it a subject of interest for many researchers.
Mécanisme D'action
The mechanism of action of 5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and Alzheimer's disease progression. It has been shown to target the PI3K/Akt/mTOR pathway, which is known to be dysregulated in cancer cells and Alzheimer's disease.
Biochemical and Physiological Effects:
5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are known to play a role in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine is its small size, which makes it easy to synthesize and study in the laboratory. It has also been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are many future directions for the study of 5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine. One direction is to further investigate its potential use in treating cancer and Alzheimer's disease. Another direction is to optimize its structure and improve its potency and selectivity. Additionally, more research is needed to fully understand its mechanism of action and identify potential drug targets.
Méthodes De Synthèse
The synthesis of 5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine involves a multi-step process that includes the reaction of 2-iodo-5,6,7,8-tetrahydronaphthalene with ethynylpyrimidine in the presence of a palladium catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
5-[2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethynyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-7-16-14(4-1)5-3-6-15(16)9-8-13-10-17-12-18-11-13/h3,5-6,10-12H,1-2,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJWBIMZFNNLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C#CC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-[[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]amino]cyclobutyl]methyl]thieno[3,2-b]furan-5-carboxamide](/img/structure/B7431583.png)
![2-[(3,4-dichlorophenyl)methyl]-N-(3,4-dihydro-2H-1,4-benzoxazin-7-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431593.png)
![(4-Methylfuran-3-yl)-[2-[1-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]morpholin-4-yl]methanone](/img/structure/B7431598.png)
![[3-(4,6-Dimethylpyrimidin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone](/img/structure/B7431613.png)
![3-[(4aS,7aS)-1-(thiophene-2-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7431614.png)
![N-[3-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclobutyl]furan-2-carboxamide](/img/structure/B7431624.png)


![2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine](/img/structure/B7431644.png)
![N-cyclopropyl-N-[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7431645.png)
![1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]-2-methylpiperidin-1-yl]-3-(furan-3-yl)propan-1-one](/img/structure/B7431653.png)

![2-chloro-N-[1-[methyl-(3-methyl-1,2,4-thiadiazol-5-yl)amino]propan-2-yl]furan-3-carboxamide](/img/structure/B7431665.png)